Cas no 910442-23-8 (5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine)

5-4-(Trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethoxyphenyl group and an amine functionality. This structure imparts unique physicochemical properties, including enhanced stability and lipophilicity due to the trifluoromethoxy moiety. The compound is of interest in medicinal chemistry and agrochemical research, where its electron-withdrawing and steric effects can influence binding affinity and metabolic resistance. Its oxadiazole scaffold is known for bioisosteric versatility, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly for targeting enzymes or receptors. The amine group further allows for derivatization, expanding its utility in structure-activity relationship studies.
5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine structure
910442-23-8 structure
Product Name:5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine
CAS No:910442-23-8
MF:C9H6F3N3O2
MW:245.158051967621
MDL:MFCD09054680
CID:1958134
PubChem ID:17999101
Update Time:2025-05-25

5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-TRIFLUOROMETHOXY-PHENYL)-[1,3,4]OXADIAZOL-2-YLAMINE
    • 5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
    • LogP
    • 5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-amine
    • EN300-238309
    • F2145-0213
    • AKOS015957739
    • 910442-23-8
    • SCHEMBL22925910
    • DTXSID50592203
    • G89732
    • 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine
    • MDL: MFCD09054680
    • Inchi: 1S/C9H6F3N3O2/c10-9(11,12)17-6-3-1-5(2-4-6)7-14-15-8(13)16-7/h1-4H,(H2,13,15)
    • InChI Key: NHLQBNSORVQYNO-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(C2=NN=C(N)O2)=CC=1)(F)F

Computed Properties

  • Exact Mass: 245.04121093g/mol
  • Monoisotopic Mass: 245.04121093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 74.2Ų

5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T901030-10mg
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8
10mg
$ 50.00 2022-06-02
TRC
T901030-50mg
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8
50mg
$ 160.00 2022-06-02
TRC
T901030-100mg
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8
100mg
$ 250.00 2022-06-02
Chemenu
CM542233-100mg
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8 97%
100mg
$241 2024-07-20
Chemenu
CM542233-250mg
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8 97%
250mg
$352 2024-07-20
Chemenu
CM542233-1g
5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8 97%
1g
$960 2024-07-20
Enamine
EN300-238309-0.05g
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8 95%
0.05g
$587.0 2024-06-19
Enamine
EN300-238309-0.1g
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8 95%
0.1g
$615.0 2024-06-19
Enamine
EN300-238309-0.25g
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8 95%
0.25g
$642.0 2024-06-19
Enamine
EN300-238309-0.5g
5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine
910442-23-8 95%
0.5g
$671.0 2024-06-19

Additional information on 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine

Introduction to 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine (CAS No. 910442-23-8)

5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine, identified by its CAS number 910442-23-8, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic amine features a trifluoromethoxy substituent on a phenyl ring, which is connected to an oxadiazole core. The structural configuration of this molecule imparts unique chemical and pharmacological properties, making it a subject of considerable interest in medicinal chemistry and drug discovery.

The oxadiazole moiety is a key pharmacophore in this compound, contributing to its potential biological activity. Oxadiazoles are known for their versatility in medicinal chemistry, often serving as scaffolds for the development of bioactive molecules. The presence of the amine group at the 2-position of the oxadiazole ring further enhances the compound's reactivity and functionality, enabling various chemical modifications and interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the oxadiazole scaffold. Research has demonstrated that oxadiazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of electron-withdrawing groups such as the trifluoromethoxy substituent can modulate the electronic properties of the molecule, influencing its binding affinity and efficacy.

The trifluoromethoxy group is particularly noteworthy due to its ability to enhance metabolic stability and lipophilicity, which are crucial factors in drug design. This group can also participate in hydrogen bonding interactions with biological targets, thereby improving the compound's binding affinity. The combination of these features makes 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine a promising candidate for further investigation.

Recent studies have focused on synthesizing and evaluating derivatives of oxadiazole-based compounds for their therapeutic potential. For instance, modifications at the 5-position of the phenyl ring have been explored to optimize biological activity. These studies have shown that certain derivatives exhibit significant inhibitory effects on various enzymes and receptors involved in disease pathways.

The synthesis of 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic steps include condensation reactions to form the oxadiazole ring and functional group transformations to introduce the trifluoromethoxy and amine groups. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance reaction efficiency and selectivity.

The pharmacokinetic properties of this compound are also an area of active research. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical development. The presence of the trifluoromethoxy group has been found to improve oral bioavailability by enhancing lipophilicity while minimizing metabolic degradation.

In conclusion, 5-4-(trifluoromethoxy)phenyl-1,3,4-oxadiazol-2-amine (CAS No. 910442-23-8) represents a promising lead compound in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. Further investigation into its pharmacological profile and synthetic optimization will likely yield insights that could advance its development into a viable drug candidate.

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD